Pyrido[2,3-f][1,4]oxazepine
Description
Properties
CAS No. |
109533-63-3 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.149 |
IUPAC Name |
pyrido[2,3-f][1,4]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-6H |
InChI Key |
FCBUBZCDFUWNGF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC=CO2)N=C1 |
Synonyms |
Pyrido[2,3-f]-1,4-oxazepine (9CI) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acetylenes and Hydroxyethylamino Derivatives
The cyclization of Z-hydroxyethylamino-acetylenes or Z-mercaptoethylamino-acetylenes constitutes a foundational strategy for constructing the pyrido[2,3-f] oxazepine framework. This method, exemplified in patent US3391149A, involves heating the precursor in xylene with potassium hydroxide at 130–150°C . For instance, N-methyl-N-(2-hydroxyethyl)-4-amino-4-methyl-2-pentyne undergoes cyclization to yield 2,3,4,5-tetrahydro-4,5,5,7-tetramethyl-1,4-oxazepine .
A critical variant employs N-phenethyl-N-(2-hydroxyethyl)-4-amino-4-methyl-2-pentyne, cyclized under similar conditions to produce 2,3,4,5-tetrahydro-4-phenethyl-5,5,7-trimethyl-1,4-oxazepine . The generality of this approach is demonstrated by its applicability to diverse substituents, including ethyl, phenyl, and methoxymethyl groups (Table 1).
Table 1: Cyclization Reactions for Pyrido-Oxazepine Derivatives
Post-cyclization modifications, such as hydrogenation over palladium-on-carbon, enable saturation of the tetrahydro ring system to hexahydro derivatives . For example, hydrogenating 2,3,4,5-tetrahydro-4,5,5,7-tetramethyl-1,4-oxazepine at 50 psi H₂ yields the hexahydro analogue, isolated as a hydrochloride salt after treatment with HCl gas .
Reduction of Oximes and Curtius Degradation
Epimeric 1-amino derivatives of pyrido-oxazepines are accessible via oxime reduction and Curtius degradation. In a study by Sapegin et al., ketone intermediates (e.g., compound 31) are converted to oximes, which are subsequently reduced with sodium borohydride to yield cis-configured amines . For instance, reduction of the oxime derived from ketone 31 produces the cis-amine 33 with >90% diastereoselectivity .
In contrast, trans-isomers are synthesized via Curtius degradation of 1-ethoxycarbonyl derivatives. Treatment of compound 44 with hydrazoic acid and sulfuric acid generates an acyl azide, which undergoes thermal decomposition to the isocyanate intermediate. Hydrolysis of this intermediate affords the trans-amine 50 . This method highlights the stereochemical flexibility in accessing diverse pyrido-oxazepine configurations.
Hydrogenation and Acid-Mediated Deprotection
Recent advances in patent literature describe the synthesis of ester-protected pyrido-oxazepines followed by deprotection. For example, methyl 8-chloro-2-(4-fluorophenyl)-5-(2-methoxyethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[f]pyrido[2,3-f] oxazepine-4-carboxylate is treated with 4M HCl in dioxane to cleave the methyl ester, yielding the free carboxylic acid derivative . This method emphasizes the utility of protecting groups in managing reactivity during multi-step syntheses.
Table 2: Deprotection Conditions for Ester Derivatives
Challenges and Side Reactions
Synthetic routes to pyrido-oxazepines are occasionally hampered by unexpected rearrangements. For instance, attempts to convert a trans-alcohol into an azido compound via SN2 displacement with sodium azide resulted in rearrangement to a pyrrolo-dibenzooxazocine derivative instead of the target oxazepine . This underscores the sensitivity of the oxazepine ring system to reaction conditions, necessitating careful optimization of solvents, temperatures, and reagents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Pyrido[2,3-f][1,4]oxazepine derivatives, and how do solvent systems influence yield?
- Methodological Answer : Cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes under basic conditions (e.g., NaOH in DMF or DMSO) is a common approach. Microwave irradiation significantly improves reaction efficiency (yields ~70–85%) compared to traditional reflux methods (~50–60%) by reducing reaction time from 12–24 hours to 1–2 hours . Solvent polarity and base strength are critical: DMSO enhances nucleophilicity of intermediates, while weaker bases like triethylamine reduce side reactions .
Q. How can structural integrity of this compound derivatives be confirmed using spectroscopic techniques?
- Methodological Answer : Combine -NMR and -NMR to verify regioselectivity of the oxazepine ring and substituent positions. LC-MS is essential for confirming molecular ion peaks (e.g., [M+H]) and purity (>95%). For example, -NMR signals at δ 4.2–4.5 ppm confirm the oxazepine oxygen’s proximity to adjacent protons .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for microwave-assisted vs. traditional reflux methods be resolved?
- Methodological Answer : Discrepancies often arise from incomplete optimization of microwave parameters (power, temperature gradients). Systematic studies using Design of Experiments (DoE) can identify critical variables (e.g., irradiation time, solvent volume). For example, a 150 W microwave setup at 120°C for 1 hour in DMF achieves 82% yield, whereas traditional reflux in DMSO at 80°C for 12 hours yields 58% . Kinetic studies (e.g., time-resolved FT-IR) further elucidate reaction pathways under different conditions.
Q. What strategies are employed to determine structure-activity relationships (SAR) for this compound derivatives targeting TRPA1 receptors?
- Methodological Answer : SAR studies involve synthesizing analogs with variations at the pyridine and oxazepine moieties. For instance:
- Electron-withdrawing groups (e.g., -Cl at position 8) enhance TRPA1 antagonism (IC = 0.3 µM vs. 1.2 µM for unsubstituted derivatives).
- Piperazine substitutions improve solubility but reduce receptor binding affinity.
In vitro assays (calcium flux in HEK293 cells) and molecular docking (using AutoDock Vina) validate interactions with TRPA1’s cysteine-rich domains .
Q. How can in vivo pharmacokinetic profiles of this compound derivatives be systematically assessed?
- Methodological Answer : Use radiolabeled -tracers to track absorption, distribution, and metabolism in rodent models. Key parameters:
- Oral bioavailability : 30–40% in rats due to first-pass metabolism.
- Half-life : 4–6 hours in plasma, extended to 8–10 hours with PEGylation.
LC-MS/MS quantifies metabolites (e.g., hydroxylated derivatives) in liver microsomes .
Q. What computational approaches predict off-target interactions of this compound derivatives with CNS receptors?
- Methodological Answer : Molecular dynamics simulations (AMBER force field) and pharmacophore modeling (Schrödinger Phase) identify potential off-targets like serotonin 5-HT receptors. For example, docking scores < -9.0 kcal/mol suggest high affinity, validated via competitive binding assays (K = 120 nM for 5-HT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
